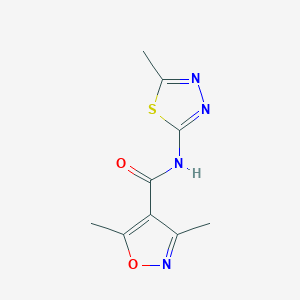![molecular formula C16H18N2O3S B4735129 3-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4735129.png)
3-[(mesitylsulfonyl)amino]benzamide
説明
3-[(mesitylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are known for their diverse biological activities. MSAB has been shown to have potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation.
作用機序
The mechanism of action of 3-[(mesitylsulfonyl)amino]benzamide involves the inhibition of HSP70 chaperone activity. HSP70 is a molecular chaperone that plays a critical role in protein folding, transport, and degradation. It is overexpressed in many cancer cells and is essential for their survival and proliferation. 3-[(mesitylsulfonyl)amino]benzamide binds to the ATP-binding site of HSP70, thereby preventing the binding of ATP and inhibiting the chaperone activity of HSP70. This leads to the degradation of its client proteins, including oncoproteins and misfolded proteins.
Biochemical and Physiological Effects:
3-[(mesitylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It induces the degradation of HSP70 client proteins, leading to the activation of the proteasome and autophagy pathways. This results in the clearance of misfolded proteins and the inhibition of cancer cell growth. 3-[(mesitylsulfonyl)amino]benzamide also reduces the production of pro-inflammatory cytokines and chemokines, thereby alleviating neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-[(mesitylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly selective inhibitor of HSP70 and does not affect the activity of other heat shock proteins. It has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 3-[(mesitylsulfonyl)amino]benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Its synthesis method is also complex, and its purity and yield can be affected by various factors.
将来の方向性
There are several future directions for 3-[(mesitylsulfonyl)amino]benzamide research. One potential direction is to investigate its use in combination with other anti-cancer drugs, such as chemotherapy and immunotherapy. Another direction is to explore its potential applications in other fields of research, such as infectious diseases and metabolic disorders. The development of more efficient and scalable synthesis methods for 3-[(mesitylsulfonyl)amino]benzamide is also an important direction for future research. Finally, the elucidation of the long-term effects and potential side effects of 3-[(mesitylsulfonyl)amino]benzamide is necessary for its safe and effective use in clinical settings.
Conclusion:
In conclusion, 3-[(mesitylsulfonyl)amino]benzamide is a promising compound that has potential applications in various fields of research, including cancer therapy and neurodegenerative diseases. Its mechanism of action involves the inhibition of HSP70 chaperone activity, leading to the degradation of its client proteins. 3-[(mesitylsulfonyl)amino]benzamide has several advantages for lab experiments, but its long-term effects and potential side effects need to be further investigated. Future research directions include exploring its use in combination with other anti-cancer drugs and developing more efficient synthesis methods.
科学的研究の応用
3-[(mesitylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and melanoma. 3-[(mesitylsulfonyl)amino]benzamide exerts its anti-cancer effects by targeting the heat shock protein 70 (HSP70), which plays a critical role in cancer cell survival and proliferation. 3-[(mesitylsulfonyl)amino]benzamide binds to the ATP-binding site of HSP70, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins. 3-[(mesitylsulfonyl)amino]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to reduce the accumulation of misfolded proteins and alleviate neuroinflammation in animal models of these diseases.
特性
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-7-11(2)15(12(3)8-10)22(20,21)18-14-6-4-5-13(9-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFZDPQHFRWGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-iodo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735048.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4735055.png)
![2-(4-chlorophenyl)-10-cyclopropyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4735060.png)
![2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4735069.png)
![methyl {[6-ethyl-3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4735075.png)
![methyl 5-(1-ethyl-1H-pyrazol-3-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4735086.png)

![2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4735093.png)
![1-(2-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4735108.png)
![6-amino-3-(4-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735110.png)

![1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4735123.png)

